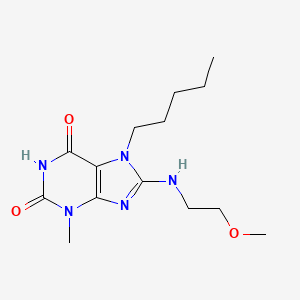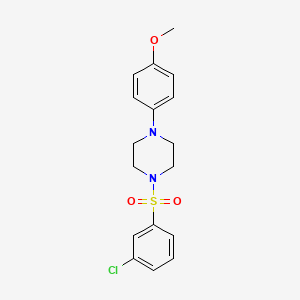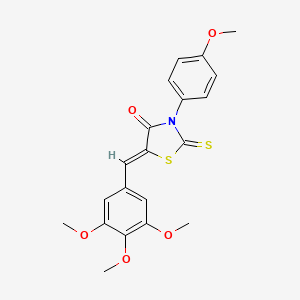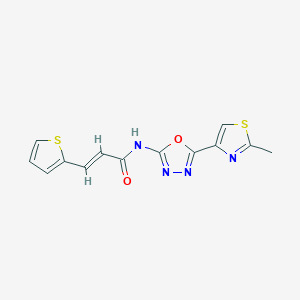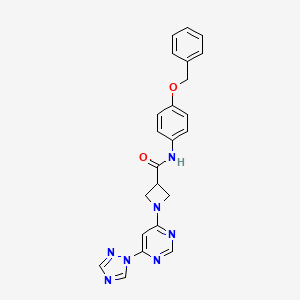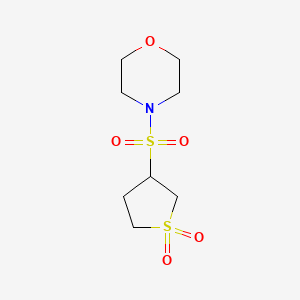![molecular formula C15H18N2O2 B2381305 N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide CAS No. 941978-23-0](/img/structure/B2381305.png)
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further connected to a piperidinone moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 4-(2-oxopiperidin-1-yl)phenylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization or column chromatography. Additionally, the reaction parameters such as temperature, solvent, and reaction time are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as sodium chlorite or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products Formed
The major products formed from these reactions include lactams, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxamide group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Apixaban: A direct inhibitor of factor Xa, used as an anticoagulant.
Rivaroxaban: Another factor Xa inhibitor with similar applications.
Ticagrelor: A platelet aggregation inhibitor with a different mechanism of action.
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-3-1-2-10-17(14)13-8-6-12(7-9-13)16-15(19)11-4-5-11/h6-9,11H,1-5,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVREFHGTQBFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-Nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2381229.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
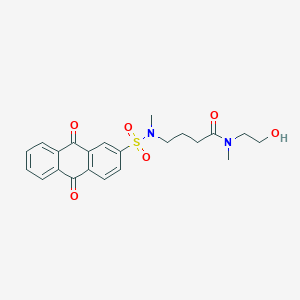
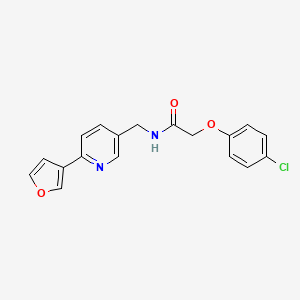
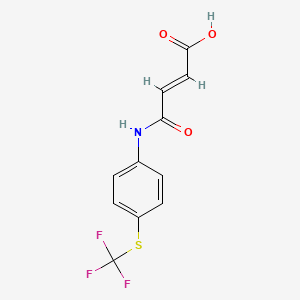
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2381234.png)
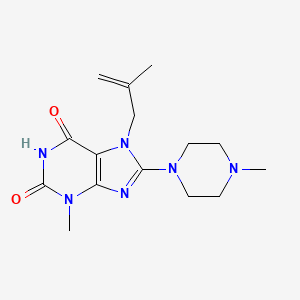
![3-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2381236.png)
